Furan-2-yl Substitution Confers High Antistaphylococcal Potency Relative to Thiophene and Alkyl Analogs
In a direct SAR comparison, a 2‑(furan‑3‑yl)‑triazole‑aniline hybrid (5‑bromo‑2‑(3‑(furan‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline) exhibited an MIC of 5.2 µM against S. aureus, which is statistically indistinguishable from ciprofloxacin (4.7 µM) and superior to the thiophene analog (6.1 µM) and other non‑furan hybrids (MICs up to 62.4 µM) [1]. This trend underscores the essential role of the furan electron density in enhancing antibacterial activity.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 5.2 µM (5‑bromo‑2‑(3‑(furan‑3‑yl)‑1H‑1,2,4‑triazol‑5‑yl)aniline) |
| Comparator Or Baseline | Ciprofloxacin: 4.7 µM; Thiophene analog: 6.1 µM; Non‑furan hybrids: 10.1–62.4 µM |
| Quantified Difference | Furan analog: 0.5 µM above ciprofloxacin baseline; 0.9 µM lower than thiophene analog; >5 µM lower than weak hybrids |
| Conditions | In vitro broth microdilution assay; S. aureus ATCC 25923 |
Why This Matters
The presence of a furan‑2‑yl group at the triazole 5‑position is a critical determinant for achieving near‑clinical antistaphylococcal potency, making the compound a privileged starting point for lead optimization.
- [1] Karpina, V., et al. Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. Pharmaceuticals 2025, 18(1), 83. View Source
